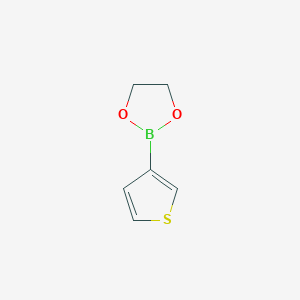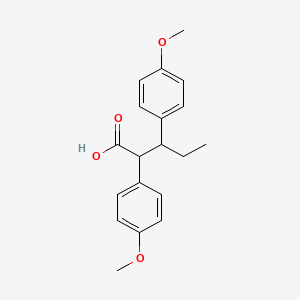
5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole is a complex organic compound that features a nitro group attached to an indole ring, which is further substituted with a tetra-o-acetylhexopyranosyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Nitration: The indole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Glycosylation: The tetra-o-acetylhexopyranosyl moiety is introduced through glycosylation, where the indole derivative reacts with a glycosyl donor in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The acetyl groups can be removed under basic conditions to yield the free sugar moiety.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide in methanol.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Deacetylated sugars: Formed from the removal of acetyl groups.
科学的研究の応用
5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for the synthesis of biologically active molecules.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic compounds.
Biological Studies: Investigated for its potential effects on various biological pathways.
作用機序
The mechanism of action of 5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole is not well-documented. it is likely to interact with biological molecules through its nitro and glycosyl moieties, potentially affecting enzymatic activity and cellular processes.
類似化合物との比較
Similar Compounds
5-Nitroindole: Lacks the glycosyl moiety but shares the nitro-indole core.
1-(2,3,4,6-Tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole: Lacks the nitro group but shares the glycosylated indole structure.
Uniqueness
5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole is unique due to the combination of a nitro group and a glycosylated indole structure, which may confer distinct chemical and biological properties.
特性
CAS番号 |
26386-09-4 |
|---|---|
分子式 |
C22H26N2O11 |
分子量 |
494.4 g/mol |
IUPAC名 |
[3,4,5-triacetyloxy-6-(5-nitro-2,3-dihydroindol-1-yl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H26N2O11/c1-11(25)31-10-18-19(32-12(2)26)20(33-13(3)27)21(34-14(4)28)22(35-18)23-8-7-15-9-16(24(29)30)5-6-17(15)23/h5-6,9,18-22H,7-8,10H2,1-4H3 |
InChIキー |
OYJPBOWPUKMYRC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)N2CCC3=C2C=CC(=C3)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13992583.png)







![3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B13992642.png)



![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)
